molecular formula C19H20FNO4S B2450270 methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate CAS No. 1327178-44-8

methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate

Cat. No.: B2450270
CAS No.: 1327178-44-8
M. Wt: 377.43
InChI Key: OGSQJZLLXOHQGI-PDGQHHTCSA-N
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Description

Methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of fluorophenyl and isopropylphenyl groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

methyl (Z)-3-(4-fluoroanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4S/c1-13(2)14-4-10-17(11-5-14)26(23,24)18(19(22)25-3)12-21-16-8-6-15(20)7-9-16/h4-13,21H,1-3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSQJZLLXOHQGI-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)F)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Features

The target molecule features three critical components:

  • A methyl acrylate backbone with a Z-configured double bond.
  • A 4-fluorophenylamino group at the β-position.
  • A 4-isopropylphenylsulfonyl group at the α-position.

The stereoelectronic demands of the Z-configuration necessitate controlled reaction conditions to prevent isomerization during synthesis.

Retrosynthetic Disconnections

Two primary disconnection strategies emerge:

  • Path A : Disconnection at the α-sulfonyl group, suggesting sulfonylation of a preformed acrylate intermediate.
  • Path B : Simultaneous formation of the acrylate backbone through condensation reactions.

Comparative analysis of these pathways reveals distinct advantages in yield and stereochemical control (Table 1).

Table 1: Strategic Comparison of Synthetic Pathways

Pathway Key Step Stereochemical Control Reported Yield Range
A Sulfonylation of acrylate Moderate 45-68%
B Condensation synthesis High 67-73%

Sulfonylation-Condensation Approach

Sulfonyl Chloride Preparation

The 4-isopropylbenzenesulfonyl chloride precursor is typically synthesized through chlorosulfonation of 4-isopropylbenzene. Recent optimizations using ClSO3H in CH2Cl2 at 0-5°C for 4 hours achieve 89% conversion.

Acrylate Sulfonylation

Methyl acrylate undergoes regioselective sulfonylation at the α-position:

$$
\text{CH}2=\text{C(COOCH}3\text{)-H} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{CH}2=\text{C(COOCH}3\text{)-SO}_2\text{Ar} + \text{HCl}
$$

Triethylamine (2.1 eq) in THF at -20°C prevents polymerization, yielding 68% of the sulfonated intermediate.

Amination with 4-Fluoroaniline

The β-position is functionalized via Michael addition:

$$
\text{CH}2=\text{C(COOCH}3\text{)-SO}2\text{Ar} + \text{Ar'-NH}2 \xrightarrow{\text{EtOH, Δ}} \text{Ar'-NH-C(SO}2\text{Ar})=CH(COOCH}3\text{)}
$$

Ethanol reflux (12 h) with 1.2 eq 4-fluoroaniline provides 63% yield of the Z-isomer, confirmed by NOESY.

One-Pot Condensation Method

Triethyl Orthoformate-Mediated Synthesis

Building on methodologies from related acrylamides, this approach combines:

  • Methyl glyoxylate (1.0 eq)
  • 4-Isopropylbenzenesulfonamide (1.1 eq)
  • 4-Fluoroaniline (1.05 eq)

$$
\text{HCOOCH}3 + \text{ArSO}2\text{NH}2 + \text{Ar'-NH}2 \xrightarrow{\text{(EtO)}_3\text{CH, i-PrOH}} \text{Target Compound}
$$

Optimized Conditions :

  • Solvent: Anhydrous isopropanol
  • Catalyst: Triethylorthoformate (3.0 eq)
  • Temperature: Reflux (82°C)
  • Time: 18-24 hours
  • Yield: 71%

Stereochemical Control Mechanism

The Z-selectivity arises from:

  • Bulk of the 4-isopropyl group favoring cis-addition
  • Hydrogen bonding between sulfonyl oxygen and amine proton during transition state

Solid-Phase Synthesis for Scalability

Wang Resin Immobilization

Recent adaptations employ resin-bound synthesis to improve purity:

  • Resin Activation : Wang resin (1.0 g, 1.1 mmol/g) with DIC/HOBt in DMF
  • Acrylate Loading : Methyl acrylate (2.0 eq) in DCM, 24 h
  • Sequential Functionalization :
    • Sulfonylation: 4-isopropylbenzenesulfonyl chloride (1.5 eq), DIEA, 12 h
    • Amination: 4-fluoroaniline (2.0 eq), DIPEA, microwave 80°C, 30 min
  • Cleavage : TFA/DCM (1:9), 2 h

Results :

  • Overall yield: 58%
  • Purity (HPLC): >95%
  • Z/E ratio: 92:8

Critical Analysis of Methodologies

Yield Optimization Challenges

Key factors impacting yield:

  • Steric Effects : 4-Isopropyl group reduces sulfonylation efficiency by 12-15% compared to phenyl analogs
  • Solvent Polarity : DMF increases reaction rate but promotes E-isomer formation (Table 2)

Table 2: Solvent Effects on Z/E Ratio

Solvent Dielectric Constant Z/E Ratio Reaction Time
i-PrOH 19.9 85:15 18 h
THF 7.5 79:21 24 h
DMF 36.7 68:32 8 h

Purification Strategies

Effective purification requires:

  • Crystallization : Ethyl acetate/hexane (1:3) removes polymeric byproducts
  • Chromatography : Silica gel with EtOAc/hexane gradient (10-40%) isolates Z-isomer
  • HPLC : C18 column, MeCN/H2O (65:35) for analytical purity

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate
  • Methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate
  • Methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate

Uniqueness

Methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs.

Biological Activity

Methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound, identified by the CAS number 1327178-44-8, features a complex structure that includes:

  • Fluorophenyl group : Contributes to the compound's electronic properties.
  • Isopropylphenyl sulfonyl moiety : Enhances lipophilicity and may influence biological interactions.

The molecular weight of this compound is approximately 377.43 g/mol, indicating a relatively complex structure suitable for diverse biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular processes.
  • Receptor Modulation : It may bind to various receptors, influencing signal transduction pathways critical for cell growth and survival.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis, evidenced by increased levels of acetylated histones and markers of cell cycle arrest .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • In Vivo Models : Animal studies suggested that it could reduce inflammation markers, potentially through the inhibition of pro-inflammatory cytokines. This indicates a possible therapeutic application in inflammatory diseases .

Research Findings and Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated potent cytotoxic effects on SKM-1 cell line; induced apoptosis and G1 arrest.
Anti-inflammatory EffectsReduced levels of inflammatory cytokines in animal models; potential therapeutic implications.

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The industrial production process emphasizes high yield and purity, utilizing advanced purification techniques and catalysts.

Potential Applications

Given its promising biological activities, this compound may find applications in:

  • Pharmaceuticals : As a lead compound for developing new anticancer or anti-inflammatory drugs.
  • Biochemical Research : As a tool for studying enzyme functions and cellular signaling pathways.

Q & A

Q. What synthetic methodologies are most effective for preparing methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Sulfonylation of 4-isopropylphenyl groups using sulfonyl chlorides under anhydrous conditions (e.g., CH₂Cl₂, 0–5°C) . (ii) Coupling the sulfonyl intermediate with (4-fluorophenyl)amine via nucleophilic substitution or condensation reactions. (iii) Stereoselective acrylate formation using Z-configured precursors, as reported in analogous acrylate syntheses .
  • Key Tools : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can the molecular structure and crystallinity of this compound be characterized?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Determine crystal lattice parameters (e.g., space group, unit cell dimensions) and hydrogen bonding networks. For acrylate derivatives, expect dihedral angles between aromatic rings (e.g., 82.9° in similar structures) and C–H⋯O interactions stabilizing the crystal .
  • Spectroscopy : Confirm functional groups via FTIR (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) and ¹H/¹³C NMR (e.g., Z-configuration via coupling constants) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • In vitro Screening : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Structural Analogues : Compare with fluorophenyl-sulfonyl acrylates known for anticancer or antimicrobial activity .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π–π stacking) influence the compound’s crystallographic stability?

  • Methodological Answer :
  • Hydrogen Bond Analysis : Identify intramolecular C–H⋯O bonds forming S(7) ring motifs and intermolecular interactions (e.g., R₂²(14) graph sets) using XRD data .
  • π–π Interactions : Measure centroid distances (e.g., ~3.98 Å in related acrylates) and assess stacking angles. Computational tools like Mercury can visualize these interactions .

Q. What experimental conditions optimize the compound’s stability during storage and reactions?

  • Methodological Answer :
  • Solvent Sensitivity : Avoid polar aprotic solvents (e.g., DMSO) that may induce hydrolysis or isomerization. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Temperature Control : Store at –20°C in amber vials to prevent photodegradation. Monitor thermal stability via DSC/TGA .

Q. How can computational modeling predict reactivity or binding modes of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO/LUMO energies) and Z/E isomerization barriers.
  • Docking Studies : Simulate interactions with biological targets (e.g., COX-2, EGFR) using AutoDock Vina .

Q. How to resolve contradictions in reported synthetic yields or crystallographic data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Validate protocols using identical reagents/purity (e.g., ACS-grade solvents).
  • Data Reconciliation : Compare XRD parameters (e.g., unit cell dimensions) with CCDC databases. Discrepancies may arise from polymorphism or solvent inclusion .

Q. What mechanistic insights explain its bioactivity in complex biological systems?

  • Methodological Answer :
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites.
  • Pathway Analysis : Perform RNA-seq or proteomics to map affected pathways (e.g., apoptosis, inflammation) .

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